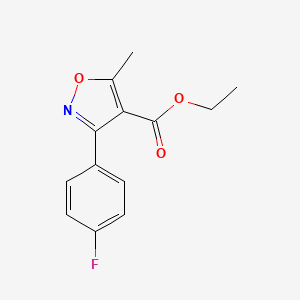

3-(4-氟苯基)-5-甲基异恶唑-4-羧酸乙酯

描述

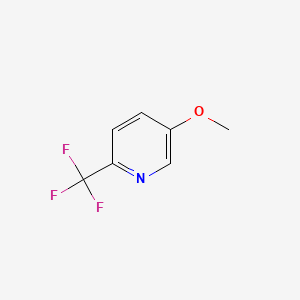

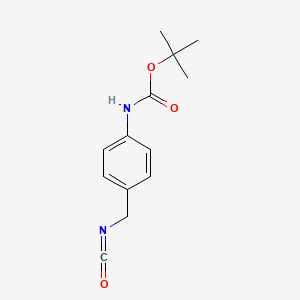

Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate is a compound that falls within the category of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing an oxygen atom and a nitrogen atom. The presence of a fluorophenyl group suggests that the compound may exhibit interesting chemical and physical properties, potentially making it relevant for various applications in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of related isoxazole compounds has been reported in the literature. For instance, ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate was photolyzed in amines and alcohols, suggesting a pathway involving reversible photoisomerization to a ketene and loss of carbon dioxide to form a singlet imino-carbene . Additionally, a one-pot synthesis method was employed to create ethyl 2-(3-fluoro-4-methylphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxylate, which indicates the potential for efficient synthetic routes for related compounds . These methods could potentially be adapted for the synthesis of Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate.

Molecular Structure Analysis

The molecular structure of isoxazole derivatives has been extensively studied. For example, the crystal structure of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate was determined, and the compound was found to crystallize in the monoclinic system with space group P21/c . Similarly, the crystal structure of ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate was elucidated, revealing a triclinic space group and specific hydrogen bonding interactions . These studies provide a foundation for understanding the molecular structure of Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate.

Chemical Reactions Analysis

The chemical reactivity of isoxazole derivatives has been explored in various contexts. The photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate in amines and alcohols indicates that these compounds can undergo photolytic pathways leading to different products . Additionally, the reactivity of the imino carbene derived from the photolysis of a similar compound was studied, showing efficient capture by various nucleophiles . These findings suggest that Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate may also participate in diverse chemical reactions under photochemical conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives can be inferred from related compounds. For instance, the photophysical properties of ethyl 3-phenylisothiazole-4-carboxylate and its derivatives were studied, revealing absorptions due to π→π* transitions and fluorescence possibly due to dual emission from different excited states . The crystal structure analysis of related compounds provides insights into their intermolecular interactions, such as hydrogen bonding and π-π interactions, which are crucial for understanding their physical properties . These studies can be used to predict the behavior of Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate in various environments.

科学研究应用

晶体结构和合成

- 晶体结构测定:测定了衍生物 6-氨基-5-氰基-4-(4-氟苯基)-2,4-二氢吡喃并[2,3-c]吡唑-3-羧酸乙酯的晶体结构,提供了对分子相互作用和稳定性的见解 (Kumar 等,2018)。

- 合成和表征:合成了另一种衍生物 2-氨基-4-(4-氟苯基)-6-苯基环己-1,3-二烯-1-羧酸乙酯,并对其进行了表征,展示了该化合物创造新结构的多功能性 (Sapnakumari 等,2014)。

缓蚀

- 作为缓蚀剂的工业应用:探索了衍生物 6-氨基-3-甲基-4-(3-硝基苯基)-2,4-二氢吡喃并[2,3,C]吡唑-5-羧酸乙酯作为工业酸洗过程中低碳钢的缓蚀剂,在 100 mg/L 时表现出 98.8% 的高效率 (Dohare 等,2017)。

仿生合成

- α-环吡唑酸的仿生合成:开发了衍生物 5-羟甲基-3-甲基异恶唑-4-羧酸乙酯的合成,用于 α-环吡唑酸的仿生合成,突出了其在复杂有机合成中的潜力 (Moorthie 等,2007)。

光化学性质

- 光物理性质的研究:对 2-碘噻唑-5-羧酸乙酯和相关化合物的研究揭示了它们的光物理性质,表明在光化学中的潜在应用 (Amati 等,2010)。

抗菌活性

- 抗菌活性研究:对源自乙酰乙酸乙酯的 4-(取代苯偶氮)-3-甲基-4H-异恶唑-5-酮偶氮染料的研究显示出抗菌活性,特别是对革兰氏阳性菌 (Banpurkar 等,2018)。

免疫调节剂

- 免疫调节剂的先导化合物:源自相关化合物的脱氨,3-甲基异恶唑-4-羧酸的乙酯被提议作为新的免疫调节剂的先导化合物 (Ryng 等,2009)。

属性

IUPAC Name |

ethyl 3-(4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO3/c1-3-17-13(16)11-8(2)18-15-12(11)9-4-6-10(14)7-5-9/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQZTUBJEZZHCKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(ON=C1C2=CC=C(C=C2)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20624545 | |

| Record name | Ethyl 3-(4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20624545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate | |

CAS RN |

954230-39-8 | |

| Record name | Ethyl 3-(4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20624545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-tert-butylbenzo[d]oxazol-2(3H)-one](/img/structure/B1322045.png)

![5-Chloroimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1322050.png)

![3-Azabicyclo[3.2.1]octan-8-ol](/img/structure/B1322052.png)

![4'-Nitro[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B1322065.png)

![2-Benzyl-5-methoxy-1H-benzo[D]imidazole](/img/structure/B1322068.png)

![(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B1322072.png)